1-(6-(((17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione
Description
Historical Context and Discovery of U-73122 as a Pharmacological Tool
U-73122 was first identified in the late 1980s as a potent inhibitor of receptor-coupled phospholipase C (PLC)-dependent processes nih.govnih.govsigmaaldrich.commerckmillipore.comumich.educaymanchem.com. This discovery provided a valuable chemical probe for investigating the role of phosphoinositide-specific phospholipase C (PI-PLC) in cellular signal transduction. Early studies demonstrated that U-73122 could inhibit agonist-induced inositol (B14025) 1,4,5-trisphosphate (IP3) production and subsequent intracellular calcium (Ca²⁺) mobilization in various cell types, including human platelets, polymorphonuclear neutrophils, and neuroblastoma cells nih.govnih.govsigmaaldrich.commerckmillipore.comumich.edu. Its ability to selectively interfere with these processes quickly established it as a widely used pharmacological tool to infer the involvement of the PI-PLC/IP3 signaling pathway in numerous cellular responses nih.govnih.govnih.gov.
Evolution of Understanding: From Specific Inhibitor to Modulator of Multiple Pathways
The initial perception of U-73122 as a highly specific PLC inhibitor began to evolve as further research uncovered a more complex pharmacological profile. Discrepancies arose when U-73122 was observed to inhibit Ca²⁺ release even when the PI-PLC pathway was bypassed, for instance, by the photolysis of caged IP3 or direct activation of ryanodine (B192298) receptors with caffeine (B1668208) nih.govnih.gov. This suggested mechanisms independent of direct PLC inhibition.
Subsequent investigations revealed that U-73122 could modulate a variety of other cellular targets and pathways. Notably, it was found to inhibit sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, thereby reducing Ca²⁺ levels within intracellular stores nih.govnih.gov. Beyond calcium handling, U-73122 has been reported to affect other enzymes and channels, including 5-lipoxygenase, histamine (B1213489) H1 receptors, certain calcium channels, and potassium channels nih.govresearchgate.net. Furthermore, its inhibitory effect on phospholipase D (PLD) activity in some contexts is attributed to its interaction with phosphatidylinositol 4,5-bisphosphate (PIP2), the substrate of both PLC and PLD, rather than direct enzyme inhibition researchgate.net.
A significant shift in understanding came with the observation that, in cell-free systems, U-73122 could paradoxically activate several purified PLC isozymes, such as human PLCβ3, PLCγ1, and PLCβ2, through covalent modification of cysteine residues nih.gov. This activation was concentration-dependent, with an EC₅₀ of 13.6 ± 5 µM for human PLCβ3 nih.gov. This finding highlighted the potential for U-73122 to exert complex and sometimes contradictory effects depending on the experimental system (intact cells vs. cell-free systems) and the specific PLC isoform.
The chemical reactivity of U-73122's electrophilic maleimide (B117702) group also contributes to its multifaceted actions and can lead to its conjugation with nucleophiles present in cell culture media, such as L-glutamine, glutathione, and bovine serum albumin (BSA) umich.edunih.govresearchgate.net. This reactivity can reduce the compound's availability and potentially lead to misinterpretations of experimental results researchgate.net.
The following table summarizes some key findings regarding U-73122's effects and associated concentrations:
| Target/Process | Effect | Concentration/IC₅₀/EC₅₀ | Reference |
| Agonist-induced PLC activation (platelets, neutrophils) | Inhibition | 1-2.1 µM | merckmillipore.com |
| Platelet aggregation (collagen-induced) | Inhibition | 0.6 µM | caymanchem.com |
| Platelet aggregation (thrombin-induced) | Inhibition | 5 µM | caymanchem.com |
| Human polymorphonuclear neutrophil adhesion | Inhibition | < 50 nM | merckmillipore.comtocris.com |
| ET-1 induced Ca²⁺ transients | Inhibition | 800 nM | merckmillipore.com |
| Parathyroid hormone induced Ca²⁺ transients | Inhibition | 500 nM | merckmillipore.com |
| Human PLCβ3 (cell-free system) | Activation | EC₅₀ = 13.6 ± 5 µM | nih.gov |
| HIV-1 integrase | Inhibition | 7 µM | caymanchem.com |
| TRPM4 channels | Activation | Not specified | tocris.com |
| TRPM3 channels | Inhibition | Not specified | tocris.com |
The stability of U-73122 in various media also varies, as shown in the table below:
| Medium | Half-life (approx.) | Reference |
| Phosphate-buffered saline (PBS) | 150 min | researchgate.net |
| Hanks' buffered saline solution (with 2 mM glutamine) | 60 min | researchgate.net |
| Optimized basal nutrient medium (MCDB131, without BSA) | 32 min | researchgate.net |
| Complete medium | 30 min | researchgate.net |
| Dulbecco's modified Eagle's medium (with 2 mM L-glutamine) | 18 min | researchgate.net |
Current Research Landscape and Significance of U-73122 in Signaling Pathway Studies
Despite the complexities surrounding its mechanism of action, U-73122 remains a widely utilized pharmacological tool in current biomedical research due to its established ability to modulate calcium signaling and other critical pathways nih.govnih.govresearchgate.netfrontiersin.org. Researchers continue to employ U-73122 to investigate the involvement of PLC and related signaling cascades in a broad array of physiological and pathological processes.
Its significance lies in its capacity to perturb calcium homeostasis and phosphoinositide signaling, which are fundamental to numerous cellular functions. For example, U-73122 is used to study:
Calcium Signaling Modulation: It is frequently employed to explore the role of intracellular calcium dynamics in various cellular responses, including those mediated by G-protein coupled receptors sigmaaldrich.commerckmillipore.comabcam.com.
Platelet Aggregation and Neutrophil Function: Its inhibitory effects on platelet aggregation and human polymorphonuclear neutrophil adhesion continue to be investigated to understand inflammatory and thrombotic processes merckmillipore.comcaymanchem.comtocris.com.
Neuroscience: U-73122 has been applied in studies of muscarinic receptors, K⁺ currents, and the modulation of cocaine-induced mu opioid receptor expression in neural cells, highlighting its utility in neuropharmacology sigmaaldrich.comumich.edutocris.comuoguelph.ca.
Cancer Biology: In cancer models, U-73122 has been used to explore the role of PLCγ1 in tumorigenesis and its reported ability to abolish T lymphoma cell invasion into fibroblast monolayers merckmillipore.comresearchgate.net.
TRP Channel Modulation: Research continues into its dual actions on transient receptor potential melastatin (TRPM) channels, activating TRPM4 and inhibiting TRPM3 tocris.com.
Infectious Disease Research: It has shown inhibitory activity against HIV-1 integrase and has been studied for its effects on viral multiplication caymanchem.comresearchgate.net.
Developmental Biology: U-73122 has been used to investigate the regulation of zoosporogenesis in pathogens like Phytophthora infestans, demonstrating its utility in understanding developmental processes nih.gov.
The ongoing use of U-73122 underscores its utility as a probe for interrogating complex cellular signaling networks, even as researchers increasingly consider its pleiotropic effects and the context-dependent nature of its actions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O3/c1-29-16-15-23-22-10-8-21(34-2)19-20(22)7-9-24(23)25(29)11-12-26(29)30-17-5-3-4-6-18-31-27(32)13-14-28(31)33/h8,10,13-14,19,23-26,30H,3-7,9,11-12,15-18H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFAORPFSVMJIW-ZRJUGLEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN4C(=O)C=CC4=O)CCC5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036739 | |
| Record name | 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112648-68-7 | |
| Record name | 1-[6-[[(17β)-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112648-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-((3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112648687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-((17-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3036739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[6-((17β-3-Methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl]-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Insights into U 73122 S Cellular Actions
Primary Mechanism: Phospholipase C (PLC) Pathway Modulation
U-73122 exerts its effects by primarily targeting and inhibiting the activity of Phospholipase C (PLC) enzymes. These enzymes are crucial for transducing extracellular signals into intracellular responses.
U-73122 is a potent inhibitor of phosphoinositide-specific phospholipase C (PI-PLC) activity. nih.gov This inhibition disrupts the normal functioning of a key cellular signaling pathway. The compound's inhibitory action is thought to be dependent on the presence of a pyrroledione group, as its inactive analogue, U-73343, which has a pyrrolidinedione group instead, does not show the same inhibitory effects on inositol (B14025) phosphate (B84403) (IP) synthesis and calcium release. nih.gov
Inhibition of Phosphoinositide-Specific Phospholipase C (PI-PLC) Activity
Substrate Hydrolysis Inhibition (PIP2 to IP3 and DAG)
Phospholipase C enzymes catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govreactome.orgnih.gov U-73122's inhibitory action on PLC prevents this conversion. For instance, in human polymorphonuclear neutrophils (PMNs), U-73122 causes a suppression of both IP3 and DAG production. selleckchem.com Similarly, in COS-1 cells, U-73122 significantly attenuates the M1-receptor-triggered hydrolysis of PIP2. berkeley.edu This disruption of PIP2 hydrolysis is a key aspect of U-73122's mechanism, as it halts the propagation of the signaling cascade downstream of PLC. nih.gov
G-Protein Coupled PLC Activation Interference
A significant mode of PLC activation is through G-protein coupled receptors (GPCRs). U-73122 has been shown to be a relatively specific inhibitor of G-protein-mediated PLC activation. selleckchem.com Studies in pancreatic acini demonstrated that U-73122 inhibits phosphatidylinositol (PI) hydrolysis when stimulated by cholecystokinin (B1591339) and carbachol (B1668302), agonists that act through GPCRs. selleckchem.com Furthermore, it also inhibits the calcium signal generated by directly stimulating G-proteins with sodium fluoride, indicating its interference in the G-protein-PLC signaling axis. selleckchem.com
Differential Effects on PLC Isozymes (e.g., PLC-β2, PLC-β3, PLC-γ1, PLC-γ2, PLC-δ1)
Research has revealed that U-73122 does not inhibit all PLC isozymes uniformly. In fact, some studies have shown that in cell-free systems, U-73122 can activate certain PLC isozymes. nih.gov This highlights the complexity of its interactions with this enzyme family. For instance, while it significantly inhibits recombinant human PLC-β2, it has little to no inhibitory effect on PLC-β1, PLC-β3, or PLC-β4. selleckchem.com In contrast, some findings suggest that U-73122 can increase the activity of human PLCβ3 in a concentration- and time-dependent manner in a cell-free micellar system. selleckchem.comnih.gov This activation is proposed to be due to the covalent modification of cysteines on the enzyme. nih.gov Furthermore, U-73122 has been observed to activate human PLCγ1 and, to a lesser extent, human PLCβ2, while having no effect on PLCδ1. selleckchem.comnih.gov
Differential Effects of U-73122 on PLC Isozymes
| PLC Isozyme | Effect of U-73122 | IC50/EC50 | Notes |
| PLC-β1 | Little to no effect | - | selleckchem.com |
| PLC-β2 | Inhibition | ~6 μM | selleckchem.com |
| Activation (~2-fold) | - | selleckchem.comnih.gov | |
| PLC-β3 | Little to no effect | - | selleckchem.com |
| Activation (up to 8-fold) | EC50 = 13.6 ± 5 μM | selleckchem.comnih.gov | |
| PLC-β4 | Little to no effect | - | selleckchem.com |
| PLC-γ1 | Activation (>10-fold) | - | selleckchem.comnih.gov |
| PLC-δ1 | Neither activated nor inhibited | - | selleckchem.comnih.gov |
The inhibition of PLC activity by U-73122 has significant consequences for downstream signaling events that are dependent on the production of IP3 and DAG.
Consequences of PLC Inhibition on Downstream Signaling
Intracellular Calcium Mobilization Attenuation
One of the most prominent effects of U-73122 is the attenuation of intracellular calcium mobilization. selleckchem.com The IP3 generated from PIP2 hydrolysis normally binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov By inhibiting PLC and thus blocking IP3 production, U-73122 prevents this calcium release. selleckchem.com This has been observed in various cell types, including platelets, PMNs, and pancreatic acini, where agonist-induced increases in intracellular calcium are reduced by U-73122. selleckchem.com However, it is important to note that some studies suggest U-73122 can also have off-target effects on calcium signaling, independent of PLC inhibition, such as directly promoting the release of calcium from intracellular stores or inhibiting the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump. nih.govnih.govnih.gov
Impact of U-73122 on Intracellular Calcium
| Cell Type | Agonist | Effect of U-73122 on [Ca2+]i | IC50 |
| Human Platelets | Collagen, Thrombin, ADP, Arachidonic Acid | Inhibition of aggregation (related to Ca2+) | 1-5 μM |
| Human PMNs | fMLP | Suppression of the rise in [Ca2+]i | 500 nM |
| Pancreatic Acini | Cholecystokinin, Carbachol | Inhibition of increases in [Ca2+]i | - |
| Undifferentiated NG108-15 cells | Bradykinin | Blocks increases in [Ca2+]i | ~200 nM |
Inhibition of IP3 Production and Subsequent Ca2+ Release
U-73122 effectively suppresses the production of IP3, thereby preventing the release of calcium (Ca2+) from intracellular stores, predominantly the endoplasmic reticulum (ER). This action has been observed across various cell types in response to a range of stimuli. For instance, in human platelets, U-73122 at a concentration of 10 μM inhibits IP3 production and the subsequent rapid increase in cytosolic Ca2+ induced by agonists like thrombin and U-46619. selleckchem.com This inhibition is achieved by hindering the hydrolysis of phosphatidylinositol and phosphatidylinositol 4,5-bisphosphate. selleckchem.com
Similarly, in fura-2-loaded pancreatic acini, 10 μM of U-73122 was shown to inhibit the increases in intracellular Ca2+ concentration ([Ca2+]i) stimulated by high concentrations of secretagogues. selleckchem.com This compound also effectively blocks the Ca2+ signal generated by direct stimulation of G-proteins with sodium fluoride. selleckchem.com In human polymorphonuclear neutrophils (PMNs), U-73122 causes a suppression of the rise in [Ca2+]i and IP3 production in response to fMLP stimulation, with IC50 values of 500 nM and 2 μM, respectively. selleckchem.com
It is important to note, however, that some studies suggest U-73122's effects on Ca2+ release may not be solely due to PLC inhibition. Research on smooth muscle cells has indicated that U-73122 can reduce IP3-evoked Ca2+ transients by inhibiting the sarcoplasmic reticulum (SR) Ca2+ pump, leading to a depletion of the SR's calcium stores. nih.govnih.gov This suggests a mechanism independent of its direct action on PLC. nih.govnih.gov
Effects on Ca2+ Oscillations
U-73122 has been demonstrated to rapidly attenuate oscillating [Ca2+]i signals that are elicited by low concentrations of cholecystokinin or carbachol in pancreatic acinar cells. selleckchem.combohrium.com This suggests that ongoing PLC activity is necessary to maintain these oscillations. However, in the same cell type, U-73122 did not inhibit Ca2+ oscillations induced by the cholecystokinin analogue JMV-180, which is known to induce Ca2+ oscillations without detectable PI metabolism, highlighting the specificity of U-73122's action on PLC-dependent pathways. bohrium.com
Modulation of Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry (SOCE) is a crucial mechanism for replenishing intracellular Ca2+ stores and for sustained Ca2+ signaling. U-73122 has been shown to modulate SOCE. In primary rat calvarial osteoblasts, the elevation of extracellular Ca2+ was found to induce SOCE, and this process was significantly blocked by U73122, indicating a dependency on PLC activation. nih.gov Furthermore, in mouse lacrimal cells, while U-73122 did not affect the release of intracellular calcium stores by thapsigargin, it completely prevented the subsequent rise in intracellular calcium upon the readdition of extracellular calcium, effectively blocking capacitative calcium entry. researchgate.net This suggests that PLC activity is essential for the activation of SOCE following store depletion. researchgate.net
Diacylglycerol (DAG) Production Inhibition
As a direct consequence of inhibiting PLC-mediated PIP2 hydrolysis, U-73122 also blocks the production of diacylglycerol (DAG). In human polymorphonuclear neutrophils, U-73122 was shown to inhibit fMLP-induced DAG production with an IC50 of 2 μM. selleckchem.com This inhibition of DAG formation has significant implications for downstream signaling events, most notably the activation of protein kinase C (PKC).
Protein Kinase C (PKC) Pathway Involvement
The inhibition of DAG production by U-73122 directly impacts the activation of the Protein Kinase C (PKC) pathway. PKC enzymes are crucial regulators of numerous cellular processes, and their activation is often dependent on DAG. Research has shown that U-73122 causes a concentration-dependent inhibition of the fMLP-evoked association of PKC with the extractable particulate fraction of PMNs. selleckchem.com In the context of phagocytosis, the PI-PLC inhibitor U73122 was found to decrease both the ingestion of IgG-opsonized targets and the accumulation of PKC-ϵ at the phagosome. molbiolcell.org This supports a model where PI-PLC-γ1 generates DAG, which then facilitates the localization of PKC-ϵ to phagosomes, a critical step for efficient phagocytosis. molbiolcell.org
Arachidonic Acid Mobilization Inhibition
U-73122 has also been implicated in the inhibition of arachidonic acid mobilization. In human platelets, U-73122 inhibits thromboxane (B8750289) B production induced by collagen by targeting receptor-coupled mobilization of arachidonic acid. selleckchem.com The aggregation of human platelets induced by various agonists, including arachidonic acid, is significantly inhibited by U73122 with IC50 values in the range of 1-5 μM. selleckchem.com
Secondary and Off-Target Effects of U-73122
While U-73122 is widely used as a specific PLC inhibitor, a growing body of evidence indicates that it possesses a range of secondary and off-target effects that are independent of its action on PLC. These effects can complicate the interpretation of experimental results and should be taken into consideration.
One significant off-target effect is the direct interaction with and modulation of other proteins. Studies have shown that U-73122 can have effects attributable to the alkylation of various proteins, which can be mimicked by the alkylating agent N-ethylmaleimide. rupress.org This includes the blockage of pertussis toxin-sensitive G proteins. rupress.org
Furthermore, some research suggests that U-73122 can directly affect calcium channels and pumps. In smooth muscle, it has been proposed that U-73122 inhibits the sarcoplasmic reticulum Ca2+ pump, leading to a depletion of intracellular calcium stores. nih.govnih.gov In neutrophils, at higher concentrations, U-73122 has been observed to block Ca2+ entry from the extracellular space through PLC-independent mechanisms. nih.gov
Interestingly, some studies have reported that U-73122 can, under certain conditions, activate PLC isozymes. In a cell-free micellar system, U73122 was found to increase the activity of human PLCβ3 in a concentration- and time-dependent manner. nih.gov This activation required the covalent modification of cysteines. nih.gov
Other reported off-target effects include the stimulation of Hsp70 stress protein release from A431 human carcinoma cells and alterations in the localization of PLC enzymes within the cell. nih.govaimspress.com In human osteoblasts, U-73122 was found to influence the localization of PLC enzymes to various cellular compartments, including the endoplasmic reticulum, without significantly affecting the transcription of PLC genes. aimspress.com
Interactive Data Table: Inhibitory Concentrations (IC50) of U-73122
| Cell Type/System | Agonist/Process | Parameter Measured | IC50 Value |
| Human Platelets | Various Agonists | Aggregation | 1-5 μM |
| Human PMNs | fMLP | [Ca2+]i Rise | 500 nM |
| Human PMNs | fMLP | IP3 Production | 2 μM |
| Human PMNs | fMLP | DAG Production | 2 μM |
| Recombinant Human PLC-β2 | - | Enzyme Activity | ~6 μM |
| Human Neutrophils | Interleukin-8 | Ca2+ Flux | ~6 μM |
| Human Neutrophils | Leukotriene B4 | Chemotaxis | ~5 μM |
Direct Activation of Certain PLC Isozymes
Contrary to its common application as a universal PLC inhibitor, studies on purified enzymes have demonstrated that U-73122 can directly activate specific isoforms of human phospholipase C (PLC) in a cell-free micellar system. This activation is concentration- and time-dependent and appears to involve the covalent modification of cysteine residues on the enzymes.
Notably, U-73122 has been shown to increase the activity of hPLCβ3 by up to 8-fold, with an EC50 of 13.6 μM. selleckchem.com The compound also significantly activates hPLCγ1 (more than 10-fold) and hPLCβ2 (approximately 2-fold) at a concentration of 10 μM. selleckchem.com In contrast, PLCδ1 is neither activated nor inhibited by U-73122. selleckchem.com This isoform-specific activation suggests a nuanced interaction between U-73122 and the PLC family of enzymes.
| PLC Isozyme | Effect of U-73122 (10 μM) | Fold Activation |
|---|---|---|
| hPLCβ2 | Activation | ~2-fold |
| hPLCβ3 | Activation | Up to 8-fold |
| hPLCγ1 | Activation | >10-fold |
| PLCδ1 | No effect | N/A |
Inhibition of 5-Lipoxygenase (5-LO) Activity
U-73122 is a potent and direct inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial for the biosynthesis of leukotrienes. This inhibitory action is independent of its effects on PLC and intracellular calcium levels. Research has shown that U-73122 can suppress 5-LO product synthesis in various cellular contexts.
The mechanism of inhibition involves the covalent binding of U-73122 to cysteine residues on the 5-LO enzyme. nih.gov Specifically, mutation of cysteine 416 to serine has been found to significantly reduce the inhibitory effect of U-73122 on 5-LO. nih.gov The potency of this inhibition is noteworthy, with an IC50 value of approximately 30 nM for isolated human recombinant 5-LO. cgu.edu.tw In homogenates of human polymorphonuclear leukocytes, the IC50 for 5-LO inhibition is approximately 2.4 μM. cgu.edu.tw
| System | IC50 for 5-LO Inhibition |
|---|---|
| Isolated human recombinant 5-LO | ~30 nM |
| Human polymorphonuclear leukocyte homogenates | ~2.4 μM |
Modulation of Calcium Pumps (e.g., SERCA)
A significant PLC-independent effect of U-73122 is its modulation of intracellular calcium pumps, particularly the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. Evidence suggests that U-73122 inhibits the SERCA pump, leading to a reduction in the calcium content of intracellular stores. nih.govnih.govnih.gov
This inhibition of the SERCA pump can explain several observed effects of U-73122, such as a decrease in the amplitude of calcium transients evoked by agents that release calcium from intracellular stores (e.g., caffeine (B1668208) and direct application of IP₃), an elevation in basal cytosolic calcium levels, and a slowed rate of calcium removal from the cytoplasm. nih.govnih.gov These effects are remarkably similar to those of known SERCA inhibitors like cyclopiazonic acid (CPA). nih.govnih.gov
Direct Activation or Inhibition of Ion Channels (e.g., TRPM3, TRPM4, TRPV1)
U-73122 directly modulates the activity of certain members of the Transient Receptor Potential (TRP) ion channel family, independent of its effects on PLC. Notably, it exhibits a differential effect on TRPM3 and TRPM4 channels.
U-73122 acts as a potent agonist of the ubiquitously expressed TRPM4 channels. rupress.orgresearchgate.net This activation occurs through covalent modification and is independent of PLC and downstream signaling molecules like PI(4,5)P₂ and Ca²⁺. rupress.org In contrast, U-73122 inhibits the function of TRPM3 channels. rupress.orgresearchgate.net The closely related TRPM5 channels, however, are insensitive to U-73122, indicating a high degree of specificity within the TRPM channel family. rupress.orgresearchgate.net There is less direct evidence regarding the effect of U-73122 on TRPV1 channels.
Effects on GTPase Activity
U-73122 has been shown to inhibit G-protein-mediated signaling, which can include effects on GTPase activity. In human polymorphonuclear neutrophils (PMNs) stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP), U-73122 demonstrates a significant inhibitory effect on GTPase activity. At a concentration of 3 μM, U-73122 causes a 100% inhibition of fMLP-induced GTPase activity. selleckchem.com This suggests that U-73122 can interfere with the signaling cascades that are dependent on the activation of G-proteins.
Interference with Calcium Influx Independent of PLC
U-73122 can influence calcium influx across the plasma membrane through mechanisms that are independent of PLC inhibition. In MDCK cells, it has been observed that U-73122 can directly evoke calcium influx through a pathway that is insensitive to lanthanum (La³⁺). nih.gov This direct activation of calcium entry is distinct from the capacitative calcium entry that is triggered by the depletion of intracellular calcium stores. nih.gov
Furthermore, in differentiated NG108-15 cells, U-73122 has been shown to completely block depolarization-induced calcium influx. selleckchem.com This indicates that in certain cell types, U-73122 can directly interfere with the function of voltage-gated calcium channels or other components of the calcium influx machinery.
Potential for Direct Exocytosis Activation
While U-73122 is a well-established inhibitor of agonist-induced, PLC-mediated exocytosis at lower concentrations, compelling evidence indicates that at higher concentrations, it can act as a direct secretagogue. This paradoxical effect suggests that U-73122 interacts with components of the cellular machinery downstream of PLC activation, likely at the later stages of the exocytotic pathway.
In studies on cultured pituitary cells, U-73122 demonstrated a clear biphasic effect on the release of luteinizing hormone (LH). At concentrations up to 3 µM, it effectively inhibited agonist-induced LH secretion. However, when applied at higher concentrations, U-73122 itself stimulated LH release in a concentration-dependent manner, with a half-maximal effective concentration (EC50) of approximately 7 µM. nih.gov This stimulatory action reached a magnitude comparable to that induced by the natural secretagogue, gonadotropin-releasing hormone (GnRH). nih.gov
A critical aspect of this direct activation of exocytosis is its independence from the classical triggers of secretion. The stimulatory effect of U-73122 on LH release was observed even in the absence of extracellular calcium, a key ion in stimulus-secretion coupling. nih.gov This finding strongly supports the hypothesis that U-73122 acts at a point in the exocytotic cascade that bypasses the need for a global rise in intracellular calcium concentration, a hallmark of PLC-mediated signaling.
Further investigations into the mechanisms of U-73122's PLC-independent actions have revealed effects on intracellular calcium handling in other cell types. For instance, in mouse pancreatic acinar cells, U-73122 has been shown to promote the release of calcium from intracellular stores and to directly activate ion channels. capes.gov.brnih.gov While these actions on calcium homeostasis could contribute to its secretagogue effects, the evidence from pituitary cells suggests that a significant component of its exocytosis-promoting activity is independent of calcium mobilization.
The precise molecular targets for this direct activation of exocytosis by U-73122 remain to be fully elucidated. However, the existing data strongly suggest an interaction with the core machinery of vesicle fusion. This could involve direct or indirect modulation of proteins involved in the tethering, docking, or fusion of secretory vesicles with the plasma membrane.
The dual functionality of U-73122 underscores the importance of careful concentration selection and data interpretation in studies utilizing this compound as a pharmacological tool. Its ability to directly stimulate exocytosis at higher concentrations necessitates the use of appropriate controls to distinguish between its PLC-inhibitory and secretagogue effects.
Detailed Research Findings on the Direct Activation of Exocytosis by U-73122
| Cell Type | Secretory Product | Effect | Effective Concentration Range | EC50/IC50 | Key Findings | References |
|---|---|---|---|---|---|---|
| Cultured Pituitary Gonadotrophs | Luteinizing Hormone (LH) | Stimulation of basal release | > 3 µM | EC50 ≈ 7 µM | Stimulation is independent of extracellular Ca2+. At concentrations ≤ 3 µM, it inhibits agonist-induced release. | nih.gov |
U 73122 in Cellular Process Regulation and Cellular Models
Immune Cell Function Modulation
U-73122 has been demonstrated to significantly impact the functional responses of immune cells, particularly neutrophils. By interfering with signaling cascades, it alters how these cells react to inflammatory stimuli.
U-73122 potently suppresses the responsiveness of polymorphonuclear neutrophils (PMN) to a variety of receptor agonists. selleckchem.com This inhibition extends to multiple aspects of neutrophil activation, including their ability to adhere to surfaces, produce reactive oxygen species, and release granular contents.
The compound U-73122 has been shown to cause a concentration-dependent inhibition of neutrophil adhesion to various biological surfaces. selleckchem.com This inhibitory effect is observed when neutrophils are stimulated by agents such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), tumor necrosis factor-alpha (TNF-α), interleukin-8, and phorbol myristate acetate (PMA). selleckchem.com The surfaces on which this inhibition of adhesion has been demonstrated include fibronectin, fetal bovine serum, and keyhole limpet hemocyanin-coated plates. selleckchem.com
Furthermore, U-73122 effectively inhibits the adherence of neutrophils to TNF-α-activated endothelium, with a half-maximal inhibitory concentration (IC₅₀) of less than 50 nM. selleckchem.com This suggests a potent interference with the processes that govern the attachment of neutrophils to the lining of blood vessels during an inflammatory response. The compound also suppresses the up-regulation of the β2-integrin Mac-1 (CD11b/CD18) on the surface of neutrophils, a key adhesion molecule, with an IC₅₀ value of less than 1.3 µM. selleckchem.com
| Stimulus | Biological Surface/Process | Effect of U-73122 | IC₅₀ |
|---|---|---|---|
| fMLP, TNF-α, IL-8, PMA | Fibronectin, Fetal Bovine Serum, Keyhole Limpet Hemocyanin | Inhibition of Adhesion | 10-800 nM (Concentration-dependent) |
| TNF-α | Activated Endothelium | Inhibition of Adherence and Transmigration | < 50 nM |
| IL-8, fMLP, PMA | Neutrophil Surface | Suppression of Mac-1 (CD11b/CD18) Up-regulation | < 1.3 µM |
U-73122 is a potent inhibitor of superoxide anion production in neutrophils that have been treated with cytochalasin B and activated by stimulants like C5a and fMLP. selleckchem.com The IC₅₀ values for this inhibition are reported to be 160 nM for C5a-induced activation and 300 nM for fMLP-induced activation. selleckchem.com Additionally, U-73122 demonstrates a time- and concentration-dependent inhibition of the adhesion-dependent oxidative burst, measured as hydrogen peroxide (H₂O₂) production, in neutrophils stimulated by fMLP, TNF-α, and PMA, with an IC₅₀ ranging from 25 to 100 nM. selleckchem.com
| Activator | Condition | Effect of U-73122 | IC₅₀ |
|---|---|---|---|
| C5a | Cytochalasin B-treated PMNs | Inhibition of Superoxide Anion Production | 160 nM |
| fMLP | Cytochalasin B-treated PMNs | Inhibition of Superoxide Anion Production | 300 nM |
| fMLP, TNF-α, PMA | Adhesion-dependent Oxidative Burst (H₂O₂ production) | Inhibition | 25-100 nM |
The release of myeloperoxidase (MPO), an enzyme stored in the azurophilic granules of neutrophils, is a key event in their inflammatory function. U-73122 has been found to cause a concentration-dependent inhibition of MPO release from neutrophils treated with cytochalasin B and stimulated by various agonists. The potency of this inhibition varies depending on the stimulus.
The IC₅₀ values for the inhibition of MPO release by U-73122 are:
60 nM for fMLP-induced release selleckchem.com
110 nM for leukotriene B4 (LTB4)-induced release selleckchem.com
115 nM for C5a-induced release selleckchem.com
120 nM for platelet-activating factor (PAF)-induced release selleckchem.com
| Stimulus | Effect of U-73122 | IC₅₀ |
|---|---|---|
| fMLP | Inhibition of MPO Release | 60 nM |
| Leukotriene B4 (LTB4) | Inhibition of MPO Release | 110 nM |
| C5a | Inhibition of MPO Release | 115 nM |
| Platelet-Activating Factor (PAF) | Inhibition of MPO Release | 120 nM |
Similar to its effect on MPO release, U-73122 also inhibits the secretion of other granular contents from neutrophils. The release of vitamin B12-binding protein (B12-BP), a marker for specific granule secretion, is also inhibited in a concentration-dependent manner in cytochalasin B-treated neutrophils.
The IC₅₀ values for the inhibition of B12-BP release by U-73122 in response to various stimuli are as follows:
105 nM for fMLP selleckchem.com
110 nM for LTB4 selleckchem.com
120 nM for C5a selleckchem.com
140 nM for PAF selleckchem.com
| Stimulus | Effect of U-73122 | IC₅₀ |
|---|---|---|
| fMLP | Inhibition of B12-BP Release | 105 nM |
| Leukotriene B4 (LTB4) | Inhibition of B12-BP Release | 110 nM |
| C5a | Inhibition of B12-BP Release | 120 nM |
| Platelet-Activating Factor (PAF) | Inhibition of B12-BP Release | 140 nM |
U-73122 significantly inhibits the aggregation of human platelets induced by a wide array of agonists. selleckchem.com These agonists include collagen, thrombin, ADP, and arachidonic acid, with IC₅₀ values for inhibition typically falling within the range of 1-5 µM. selleckchem.com
The mechanism of this inhibition is consistent with its role as a PLC inhibitor. For instance, U-73122 inhibits platelet aggregation and the release of [³H]-serotonin in response to collagen and the thromboxane (B8750289) mimetic U46619 in a concentration-dependent manner. nih.gov It also blocks the collagen-induced release of thromboxane A₂. nih.gov However, research also suggests that U-73122's effects on platelet aggregation may not be solely due to PLC inhibition. While it does not affect PMA-induced pleckstrin phosphorylation or [³H]-serotonin release, it does inhibit PMA-induced platelet aggregation. nih.gov This indicates that U-73122 may also interfere with protein kinase C (PKC)-independent events that are crucial for platelet aggregation. nih.gov
| Agonist | Effect of U-73122 | IC₅₀ | Notes |
|---|---|---|---|
| Collagen, Thrombin, ADP, Arachidonic Acid | Inhibition of Aggregation | 1-5 µM | Broad-spectrum inhibition of platelet aggregation. |
| Collagen, U46619 | Inhibition of Aggregation and [³H]-Serotonin Release | Concentration-dependent | Consistent with PLC inhibition. |
| PMA | Inhibition of Aggregation | - | Suggests interference with PKC-independent pathways. |
Macrophage and Lymphocyte Infiltration
U-73122 has been shown to modulate the inflammatory response by affecting the infiltration of key immune cells such as macrophages and lymphocytes. In a mouse model of peritonitis, administration of U-73122 was found to completely inhibit the lipopolysaccharide (LPS)-induced increase in both macrophage and lymphocyte infiltration into the peritoneal cavity researchgate.net. This suggests a critical role for PLC-mediated signaling in the recruitment of these leukocytes to sites of inflammation.
Further elucidating its mechanism, studies on human promonocytic U937 cells demonstrated that U-73122 inhibits the phorbol 12-myristate 13-acetate (PMA)-induced differentiation of these cells into macrophages. nih.gov This inhibition is characterized by a reduction in cell adherence and a decreased expression of the macrophage-specific marker CD163. nih.gov The underlying mechanism may involve the downregulation and inactivation of Pyk2 and paxillin signaling, proteins involved in cell adhesion and migration nih.gov. By preventing the transformation of monocytes into macrophages, U-73122 can effectively reduce the population of these inflammatory cells at a given site.
| Cell/Model System | Inducing Agent | Observed Effect of U-73122 | Key Findings |
|---|---|---|---|
| Mouse Peritonitis Model | Lipopolysaccharide (LPS) | Complete inhibition of infiltration | Prevents the recruitment of macrophages and lymphocytes to the inflammatory site. researchgate.net |
| Human Promonocytic U937 Cells | Phorbol 12-myristate 13-acetate (PMA) | Inhibition of differentiation into macrophages | Reduces cell adherence and expression of macrophage marker CD163. nih.gov |
Cytokine and Prostaglandin Production (e.g., PGE2, TNF-α, IL-6, IL-8)
The production of inflammatory mediators, including cytokines and prostaglandins, is a hallmark of the immune response. U-73122 has been demonstrated to significantly attenuate the synthesis of these molecules in various cellular contexts. In a mouse peritonitis model, U-73122 inhibited LPS-induced prostaglandin E2 (PGE2) production by 80% researchgate.net. Similarly, in co-stimulated MC3T3-E1 cells (osteoblast precursor cells), U-73122 was found to inhibit the increased production of PGE2 induced by the combined action of advanced glycation end-products (AGEs) and LPS mdpi.com.
U-73122 also exerts a significant inhibitory effect on the production of pro-inflammatory cytokines. In both differentiated U937 cells and primary mouse peritoneal macrophages, U-73122 significantly blocked the LPS-induced expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) nih.gov. Furthermore, in human bronchial epithelial cells, U-73122 was shown to inhibit the production of interleukin-13 (IL-13) induced by the house dust mite allergen Der f 2 researchgate.net. While not directly demonstrated for U-73122, the signaling pathways for interleukin-6 (IL-6) and interleukin-8 (IL-8) production have been shown to be dependent on pathways that are typically inhibited by this compound, such as those involving PGE2 nih.gov.
| Mediator | Cell/Model System | Inducing Agent(s) | Effect of U-73122 |
|---|---|---|---|
| Prostaglandin E2 (PGE2) | Mouse Peritonitis Model | Lipopolysaccharide (LPS) | 80% inhibition of production. researchgate.net |
| Prostaglandin E2 (PGE2) | MC3T3-E1 Cells | Advanced Glycation End-products (AGEs) + LPS | Inhibition of production. mdpi.com |
| Tumor Necrosis Factor-alpha (TNF-α) | dU937 Cells & Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Significant blockage of expression. nih.gov |
| Interleukin-1β (IL-1β) | dU937 Cells & Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Significant blockage of expression. nih.gov |
| Interleukin-13 (IL-13) | Human Bronchial Epithelial Cells | Der f 2 Allergen | Inhibition of production. researchgate.net |
Immune Response to Bacterial Components (e.g., LPS)
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. U-73122 has been instrumental in demonstrating the role of PLC signaling in the cellular response to LPS. As mentioned, U-73122 effectively blocks the LPS-induced expression of the pro-inflammatory cytokines TNF-α and IL-1β in macrophages nih.gov.
Mechanistically, U-73122 has been shown to interfere with the upstream signaling events triggered by LPS. In rat peritoneal macrophages, pretreatment with U-73122 reduced the LPS-induced phosphorylation of PLCγ1 and PLCγ2 researchgate.net. This inhibition of PLC phosphorylation, in turn, completely prevents the transient increase in intracellular calcium concentration ([Ca2+]i) that is a critical downstream signaling event in LPS-mediated cellular activation researchgate.net. Consequently, the activation of total protein kinase C (PKC), phosphorylation of MEKK1, and activation of IKK, all of which are downstream of the PLC/Ca2+ pathway, were also inhibited researchgate.net. These findings underscore the central role of PLC in orchestrating the inflammatory response to bacterial components like LPS.
Neuronal and Neuroendocrine System Investigations
U-73122 has been a valuable tool in dissecting the intricate signaling pathways within the nervous and endocrine systems, particularly those involving calcium mobilization and neurotransmitter-induced responses.
Calcium Mobilization in Neuronal Cells
The precise regulation of intracellular calcium is fundamental to neuronal function. U-73122 has been shown to inhibit PLC-mediated intracellular Ca2+ release in various neuronal cell types, including differentiated and undifferentiated NG108-15 cells, as well as in primary cultures of rat dorsal root ganglion (DRG) neurons nih.gov. The measurement of intracellular free Ca2+ concentration ([Ca2+]i) using indicators like indo-1 has been pivotal in these studies nih.gov.
The inhibitory effects of U-73122 on Ca2+ mobilization are both time- and concentration-dependent. For instance, in neuronal cells, 1 µM of the drug produced half-maximal inhibition in approximately 3 minutes, with an IC50 of about 200 nM for a 20-minute exposure nih.gov. It is noteworthy that at a concentration of 1 µM, U-73122 itself can cause a small but significant increase in [Ca2+]i, which is attributed to Ca2+ release from an intracellular store nih.gov. In some neuronal cell types, such as differentiated NG108-15 cells, U-73122 can completely block depolarization-induced Ca2+ influx, while in others, like DRG neurons, it only slightly inhibits voltage-sensitive Ca2+ channels nih.gov.
Effects on Neurotransmitter-Induced Responses (e.g., Bradykinin)
U-73122 has been effectively used to study the signaling pathways of various neurotransmitters and neuromodulators. One such example is bradykinin, a peptide involved in pain and inflammation. In undifferentiated NG108-15 cells, 1 µM U-73122 was shown to block the bradykinin-induced increases in [Ca2+]i nih.govselleckchem.com. The IC50 for this inhibition after a 20-minute exposure was approximately 200 nM nih.gov. The inactive analog of U-73122, U-73343, was found to be without effect, highlighting the specificity of U-73122's action on the PLC pathway in this context nih.gov. In MDCK cells, pretreatment with U-73122 also abolished the [Ca2+]i transients evoked by bradykinin, further confirming its inhibitory effect on PLC-dependent responses nih.gov.
Modulation of Pituitary Gonadotroph Signaling and Secretion
In the neuroendocrine system, U-73122 has been used to investigate the signaling mechanisms controlling hormone secretion from the pituitary gland. Studies on cultured pituitary cells and αT3-1 gonadotrophs have revealed that U-73122 reduces the formation of inositol (B14025) (1,4,5)-trisphosphate and diacylglycerol induced by gonadotropin-releasing hormone (GnRH) and endothelin-1 (ET-1) in a concentration-dependent manner. nih.gov The IC50 value for this inhibition is approximately 2 µM, with complete inhibition observed at 10 µM nih.gov.
The effect of U-73122 on agonist-induced luteinizing hormone (LH) release from pituitary gonadotrophs is complex and concentration-dependent. At lower concentrations (up to 3 µM), U-73122 inhibits the agonist-induced LH response nih.gov. However, at higher concentrations, it stimulates LH release, an effect attributed to the direct activation of exocytosis by the compound nih.gov. When administered alone, U-73122 causes a concentration-dependent increase in LH release with an EC50 of about 7 µM nih.gov. This dual effect highlights the multifaceted actions of U-73122 and the importance of concentration in interpreting experimental outcomes in pituitary gonadotrophs.
| Parameter | Agonist | Effect of U-73122 | Concentration/Value |
|---|---|---|---|
| Inositol Phosphate (B84403) & Diacylglycerol Formation | GnRH (100 nM) & ET-1 (100 nM) | Inhibition | IC50 ≈ 2 µM; Complete inhibition at 10 µM. nih.gov |
| Agonist-Induced LH Release | GnRH, ET-1 | Inhibition | Up to 3 µM. nih.gov |
| LH Release | U-73122 alone | Stimulation | EC50 ≈ 7 µM. nih.gov |
| Basal LH Release (in perifused cells) | - | Progressive and substantial increase | After 10 minutes of application. nih.gov |
Impact on Thyrotropin Releasing Hormone (TRH) Effects
U-73122, known as an aminosteroid phospholipase C (PLC) antagonist, demonstrates a noncompetitive inhibitory effect on the actions of Thyrotropin-Releasing Hormone (TRH) in GH3 rat pituitary cells. pnas.org TRH typically elevates cytosolic-free calcium ([Ca2+]i) by activating PLC, which in turn leads to the hydrolysis of phosphoinositol and subsequent mobilization of Ca2+ from inositol trisphosphate (IP3)-sensitive intracellular stores. This increase in [Ca2+]i is a critical step in stimulating the secretion of prolactin.
Research has shown that U-73122 dose-dependently inhibits the TRH-induced increase in [Ca2+]i, with a half-maximal inhibitory concentration (IC50) of 967 nM and complete inhibition observed at concentrations of 3-5 microM. pnas.orgscience.gov This inhibitory action is noncompetitive, as U-73122 reduces the maximum velocity of the TRH effect without altering the Michaelis-Menten constant for TRH. pnas.org Furthermore, U-73122 has been observed to suppress the TRH-stimulated production of IP3, IP2, and IP1. pnas.org An inactive analog, U-73343, does not exhibit these inhibitory effects, underscoring the specificity of U-73122's action on the PLC pathway in this context. pnas.org
| Parameter | Control (TRH 100 nM) | U-73122 (3-5 microM) + TRH (100 nM) |
| [Ca2+]i increase | 323 +/- 23 nM | Inhibited |
| IP3 increase | 241 +/- 12% of control | Inhibited |
| IP2 increase | 148 +/- 23% of control | Inhibited |
| IP1 increase | 167 +/- 39% of control | Inhibited |
Neurite Outgrowth and Neurogenic Properties
The process of neurite outgrowth, fundamental to neuronal development and regeneration, is influenced by various signaling pathways, including those involving Phospholipase C. Studies utilizing the PLC inhibitor U-73122 have provided insights into its role in this intricate process. In the context of Neural Cell Adhesion Molecule (NCAM)-stimulated neurite outgrowth, inhibition of PLC by U-73122 has been shown to impede this developmental process. criver.com
This suggests that PLC activity is a necessary component of the signaling cascade initiated by NCAM to promote the extension of neurites. criver.com The inhibitory effect of U-73122 on neurite outgrowth highlights the dependence of this neurogenic property on the generation of second messengers downstream of PLC activation.
Dopamine Receptor Coupling and Locomotor Activity
U-73122 has been instrumental in elucidating the role of Phospholipase C β (PLCβ) in dopamine receptor signaling and its behavioral correlate, locomotor activity. Research indicates that the stimulation of D1 dopamine receptors leads to an increase in the production of inositol triphosphate (IP3) in the striatum, a key brain region for motor control. selleckchem.com
The administration of U-73122 has been shown to inhibit the locomotor-stimulating effects induced by various dopamine agonists, including apomorphine, amphetamine, cocaine, and SKF81297. selleckchem.com Furthermore, U-73122 can suppress the spontaneous hyperactivity observed in dopamine transporter knock-out mice. selleckchem.com Notably, the effects of U-73122 are selective for dopamine-mediated hyperactivity, as it does not affect hyperactivity induced by the glutamate NMDA receptor antagonist MK801. selleckchem.com This demonstrates the critical role of the D1 receptor-PLCβ signaling pathway in regulating forward locomotion.
| Dopaminergic Stimulant | Effect on Locomotor Activity | Effect of U-73122 Pre-treatment |
| Apomorphine | Increase | Inhibition |
| Amphetamine | Increase | Inhibition |
| Cocaine | Increase | Inhibition |
| SKF81297 | Increase | Inhibition |
| DAT-KO Mice | Spontaneous Hyperactivity | Suppression |
| MK801 (NMDA antagonist) | Hyperactivity | No effect |
Neuropathic Pain Pathways
Neuropathic pain, a chronic condition resulting from nerve damage, involves complex signaling cascades within the nervous system. The Phospholipase C (PLC) pathway has been identified as a potential target for therapeutic intervention. Studies have shown that Phospholipase Cβ3 (PLCβ3) is expressed in dorsal root ganglia (DRG) neurons, particularly in small, nonpeptidergic neurons, in both mice and humans. pnas.org
In a spared nerve injury model of neuropathic pain, systemic administration of the unselective PLC inhibitor U-73122 resulted in a rapid and long-lasting increase in the pain threshold, suggesting that inhibiting PLC could be a viable strategy for treating neuropathic pain. pnas.org It is also noteworthy that U-73122 has been identified as a potent agonist of the TRPA1 receptor channel, a key player in nociception. nih.gov This dual activity should be considered when interpreting studies using U-73122 in the context of pain research.
Other Cell Type Studies
Pancreatic Acinar Cell Function
In pancreatic acinar cells, U-73122 has been utilized to investigate the role of PLC in stimulus-secretion coupling. Studies have shown that U-73122 can inhibit the hydrolysis of phosphatidylinositol and the formation of inositol 1,4,5-trisphosphate in response to secretagogues like cholecystokinin (B1591339) and carbachol (B1668302). wikipedia.org This inhibition of the PLC pathway subsequently blocks the associated increases in intracellular Ca2+. wikipedia.org
However, the effects of U-73122 in these cells are not limited to PLC inhibition. Research has revealed that U-73122 can also directly activate ion channels and promote the release of Ca2+ from intracellular stores, independent of its action on PLC. nih.govpnas.org It can also potentiate the Ca2+ releasing effect of Ins(1,4,5)P3. nih.govpnas.org These findings indicate that while U-73122 is a useful tool for studying PLC-dependent processes, its multiple effects on Ca2+ signaling in pancreatic acinar cells necessitate careful interpretation of experimental results. pnas.org
Osteoblast Biology and PLC Enzyme Localization
In the field of bone biology, U-73122 has been employed to probe the function of the PLC enzyme family in human osteoblasts (hOBs). Different signal transduction pathways, including the calcium-related PLC pathway, are crucial for osteoblast differentiation and metabolic activities. nih.gov
Studies have demonstrated that while U-73122 does not significantly affect the transcription of PLC genes in cultured hOBs, it does influence the subcellular localization of PLC enzymes. nih.gov In the presence of U-73122, PLC enzymes have been detected in various cellular compartments, including cell protrusions, the nuclear or plasma membrane, membrane ruffles, and the endoplasmic reticulum. nih.gov This suggests that U-73122's impact on osteoblast biology may be mediated, at least in part, by altering the spatial organization and, consequently, the functional interactions of PLC enzymes within the cell.
Smooth Muscle Contraction and Calcium Handling
U-73122 has been utilized to investigate the role of the PLC/IP3 pathway in smooth muscle contraction. In guinea-pig colonic myocytes, U-73122 was shown to inhibit Ca2+ oscillations and transients evoked by the agonist carbachol, which is consistent with its function as a PLC inhibitor. nih.govmedicalresearch.com However, further studies revealed that U-73122's effects on calcium handling in smooth muscle are not exclusively due to PLC inhibition.
A significant finding is that U-73122 is a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. nih.govmedicalresearch.com This action is independent of its effect on PLC. By inhibiting the SERCA pump, U-73122 elevates basal cytosolic Ca2+ levels and slows the rate of Ca2+ removal from the cytoplasm following a calcium transient. nih.govmedicalresearch.com This effect is remarkably similar to that of cyclopiazonic acid (CPA), a known SERCA inhibitor. medicalresearch.com
Furthermore, U-73122 was found to inhibit Ca2+ release from intracellular stores that is triggered by mechanisms not involving PLC activation. For instance, it significantly reduced Ca2+ transients evoked by caffeine (B1668208), which activates ryanodine (B192298) receptors (RyR), and by the direct photolysis of caged IP3, which directly activates IP3 receptors (IP3R). medicalresearch.com In rat gut longitudinal smooth muscle, the blockage of PLC with U-73122, in combination with a Ca2+ entry blocker, abolished most of the contraction induced by high potassium depolarization, suggesting that PLC activation is part of a parallel pathway for depolarization-induced Ca2+ release. nih.gov
These findings indicate that while U-73122 can inhibit agonist-induced, PLC-dependent Ca2+ signals, it also has profound off-target effects on the SERCA pump and on Ca2+ release channels themselves. This complicates the interpretation of data where U-73122 is used as a sole indicator of PLC pathway involvement in smooth muscle. nih.govmedicalresearch.com
| Experimental Model | Agonist/Method | Effect of U-73122 (10 µM) | Reference |
| Single Colonic Myocytes | Carbachol (CCh) | Decreased [Ca2+]cyto transients | medicalresearch.com |
| Single Colonic Myocytes | Photolysis of caged IP3 | Decreased [Ca2+]cyto transient ΔF/F0 by 81 ± 4% | medicalresearch.com |
| Single Colonic Myocytes | Caffeine | Decreased [Ca2+]cyto transient ΔF/F0 by 73 ± 11% | medicalresearch.com |
| Rat Gut Smooth Muscle | High K+ Depolarization | Abolished most contractions (in combination with Cd2+) | nih.gov |
Colon Cancer Stem Cell Self-Renewal and Proliferation
Colorectal cancer stem cells (CCSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are believed to drive tumor growth and relapse. researchgate.netselleckchem.com The self-renewal of these cells is regulated by a complex network of signaling pathways, including Wnt, Notch, and Hedgehog-Gli. researchgate.net Based on the available research, there is no direct evidence or specific study detailing the effects of U-73122 on the self-renewal and proliferation of colon cancer stem cells. While U-73122 is known to inhibit PLC, a key enzyme in signal transduction, its specific role in the context of CCSC biology has not been elucidated in the provided research materials.
Trophoblast Cell Migration
The migration of trophoblast cells is a fundamental process for successful embryonic implantation and placenta formation. Intracellular calcium signaling is a key regulator of this process. Research investigating the mode of action of the immunosuppressant drug tacrolimus (TAC) on trophoblast migration utilized U-73122 to probe the involvement of the PLC/IP3 pathway.
In this study, TAC was found to enhance trophoblast cell migration by promoting the release of intracellular calcium via the IP3 receptor (IP3R) channel. When trophoblast cells were pre-treated with the IP3R inhibitor 2-Aminoethoxydiphenyl borate (2-APB), TAC was unable to induce Ca2+ release, confirming the critical role of this channel. However, when cells were treated with U-73122, TAC was still able to evoke a Ca2+ release. This finding suggests that the mechanism by which TAC promotes Ca2+ release and subsequent migration may occur downstream of PLC activation or through a pathway independent of PLC that still relies on functional IP3 receptors. The ability of TAC to overcome the inhibitory effect of U-73122 on Ca2+ release indicates a complex interaction within the signaling cascade governing trophoblast migration.
| Cellular Model | Compound Tested | Inhibitor Used | Observation | Reference |
| Human Trophoblast Cells | Tacrolimus (TAC) | U-73122 | TAC was able to release [Ca2+]i in the presence of the PLC inhibitor U-73122. | |
| Human Trophoblast Cells | Tacrolimus (TAC) | 2-APB (IP3R inhibitor) | TAC was unable to release [Ca2+]i in the presence of the IP3R inhibitor 2-APB. |
Cochlear Supporting Cell Signaling
In the developing cochlea, inner supporting cells (ISCs) exhibit spontaneous signaling activity crucial for proper auditory development. This activity involves the periodic release of ATP, which initiates a signaling cascade leading to an increase in intracellular Ca2+ and the opening of Ca2+-activated channels.
To determine if PLC signaling is necessary for this spontaneous activity, ISCs were treated with U-73122. The application of 10 µM U-73122 significantly reduced the frequency of spontaneous currents and associated cell volume changes (crenations). In contrast, its inactive analog, U-73343, had no effect. This demonstrates that the spontaneous purinergic signaling cascade in cochlear supporting cells is dependent on the PLC-mediated cleavage of PIP2 and the subsequent release of Ca2+ from IP3-sensitive intracellular stores.
| Cellular Model | Treatment | Effect on Spontaneous Activity (Currents & Crenations) | Reference |
| Cochlear Inner Supporting Cells (ISCs) | U-73122 (10 µM) | Significantly reduced frequency | |
| Cochlear Inner Supporting Cells (ISCs) | U-73343 (10 µM) | No significant effect |
Rat Liver Microsomes
Rat liver microsomes provide a valuable in-vitro model for studying the biochemical mechanisms of drug action on intracellular calcium stores, particularly the endoplasmic reticulum. Studies on this model have been crucial in elucidating the off-target effects of U-73122.
Research showed that U-73122 dose-dependently inhibits both Ca2+-stimulated Mg2+-dependent ATPase activity and ATP-dependent Ca2+ uptake in rat liver microsomes. The concentration required for 50% inhibition (IC50) was 9 µM for both processes. This inhibitory effect on the internal Ca2+ pump is the primary mechanism by which U-73122 stimulates the release of actively stored calcium. When compared with thapsigargin, a specific SERCA inhibitor, U-73122 showed a similar, though less potent, inhibitory profile on the Ca2+ pump. However, at concentrations above 20 µM, U-73122 stimulated Ca2+ release at a rate significantly higher than that achieved with a maximal concentration of thapsigargin, indicating that higher concentrations of U-73122 also induce a passive Ca2+ leak from the microsomes.
| Parameter | U-73122 | Thimerosal | Reference |
| IC50 for Ca2+-stimulated Mg2+-dependent ATPase activity | 9 µM | 11 µM | |
| IC50 for ATP-dependent Ca2+ uptake | 9 µM | 14 µM |
U 73122 in Inflammatory and Disease Models
Acute and Chronic Inflammatory Responses
Research has demonstrated the efficacy of U-73122 in mitigating inflammatory responses in several established animal models. These studies underscore the involvement of PLC-dependent pathways in the development of both acute and chronic inflammation.
The carrageenan-induced hind paw edema model in rats is a standard method for evaluating acute inflammation. Studies have shown that U-73122 can block the edematous response in this model. The injection of carrageenan typically induces a significant inflammatory reaction characterized by swelling, which is driven by the release of various inflammatory mediators. The ability of U-73122 to counteract this swelling suggests that PLC signaling is a key component in the early stages of this inflammatory cascade.
Table 1: Effect of U-73122 on Carrageenan-Induced Hind Paw Edema in Rats
| Model | Inducing Agent | Test Subject | Finding |
|---|
In models of topical inflammation, such as ear edema induced in mice by the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA), U-73122 has also demonstrated anti-inflammatory properties. TPA is a potent activator of protein kinase C (PKC), a downstream effector of PLC. The finding that U-73122 blocks TPA-induced ear edema further supports the role of the PLC signaling axis in cutaneous inflammatory responses. nih.gov
Table 2: Effect of U-73122 on TPA-Induced Ear Edema in Mice
| Model | Inducing Agent | Test Subject | Finding |
|---|
U-73122 has been evaluated in peritonitis models, which are used to study the migration of inflammatory cells into the peritoneal cavity. In a mouse model of lipopolysaccharide (LPS)-induced peritonitis, U-73122 was shown to block the infiltration of macrophages and lymphocytes. nih.gov Furthermore, it inhibited the production of prostaglandin E2, a key inflammatory mediator. nih.gov These results indicate that PLC signaling is critical for both the cellular recruitment and the biochemical aspects of the inflammatory response within the peritoneum.
Table 3: Effect of U-73122 in a Mouse Peritonitis Model
| Model | Inducing Agent | Test Subject | Key Findings |
|---|
Graves' Orbitopathy Pathogenesis and Anti-inflammatory Effects
Graves' Orbitopathy (GO) is an autoimmune disorder characterized by inflammation and tissue remodeling in the orbital tissues. Research into the role of PLC-γ has identified it as a potential therapeutic target. Studies using orbital fibroblasts from patients with GO have shown that the expression of PLC gamma 1 (PLCG1) and PLC gamma 2 (PLCG2) is significantly higher in GO orbital tissues compared to controls.
The therapeutic effect of U-73122 has been investigated in this context. In primary cultures of GO orbital fibroblasts stimulated with interleukin-1β (IL-1β), U-73122 significantly inhibited the expression of multiple proinflammatory molecules. These include:
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Monocyte Chemoattrapant Protein-1 (MCP-1)
Cyclooxygenase-2 (COX-2)
Intercellular Adhesion Molecule-1 (ICAM-1)
This suppression of key cytokines and adhesion molecules by U-73122 in GO fibroblasts suggests that PLC-γ-mediated signaling is deeply implicated in the pathogenesis of the disease and that its inhibition could represent a viable anti-inflammatory strategy.
Table 4: Inhibitory Effects of U-73122 on Proinflammatory Molecules in Graves' Orbitopathy Fibroblasts
| Cell Type | Stimulant | Molecules Inhibited by U-73122 |
|---|
Antinociceptive Activity
While primarily known as a PLC inhibitor, U-73122 has been found to interact with pathways directly involved in nociception, or pain signaling. Research has revealed that U-73122 is a potent and selective agonist of the transient receptor potential ankyrin type 1 (TRPA1) receptor channel. The TRPA1 channel is a polymodal nocisensor expressed on primary afferent neurons, which plays a critical role in detecting painful stimuli.
The activation of TRPA1 by U-73122 has been demonstrated through calcium microfluorimetry and patch-clamp techniques in cells expressing the channel. Furthermore, in ex vivo skin preparations from mice, U-73122 was shown to evoke the release of calcitonin gene-related peptide (CGRP), a neuropeptide central to pain transmission, from wild-type but not TRPA1-deficient mice. This agonistic effect on a key pain receptor must be considered when using U-73122 in studies involving TRPA1-expressing cells, such as primary nociceptors, as it can produce effects independent of PLC inhibition.
Table 5: Interaction of U-73122 with TRPA1 Receptor
| Target | Effect of U-73122 | Experimental Evidence | Implication |
|---|
Potential Antiviral Activity (e.g., LCMV)
Recent studies have highlighted a novel bioactivity of U-73122 as a viral inhibitor, specifically against the Lymphocytic Choriomeningitis Virus (LCMV), a prototypic mammarenavirus. Research has demonstrated that U-73122 inhibits the multiplication of recombinant LCMV in cultured cells.
The mechanism appears to involve a direct effect on the virus particle itself. Preincubation of cell-free LCMV virions with U-73122 resulted in impaired virion infectivity. This suggests that U-73122 may bind to a molecule on the virion surface that is essential for its ability to infect host cells. This inhibitory action was shown to be irreversible. The findings present U-73122 as a potential lead compound for developing antiviral drugs targeting human pathogenic mammarenaviruses.
Table 6: Antiviral Activity of U-73122 against LCMV
| Virus | Experimental System | Key Findings |
|---|
Methodological Considerations and Limitations in U 73122 Application
Specificity Concerns and Interpretation of Results
While U-73122 is commonly employed as a PLC inhibitor, its specificity is not absolute, leading to potential off-target effects that can complicate the interpretation of experimental outcomes. The compound has been reported to influence targets beyond PLC, including ion channels, calcium pumps, and various enzymes researchgate.netmdpi.com. This broader reactivity suggests a less stringent target specificity than might be desired for a highly selective pharmacological agent researchgate.net.
For instance, U-73122 has been shown to inhibit the histamine (B1213489) H1 receptor, telomerase, the sarcoplasmic/endoplasmic reticulum calcium ATPase pump in smooth muscle, and the adenosine (B11128) A1 receptor researchgate.net. Furthermore, it can inhibit receptor-mediated phospholipase D (PLD) activation, acting downstream of PLC selleckchem.comnih.gov. The chemical reactivity of U-73122 itself can also limit its availability in assays and contribute to the misinterpretation of results in pharmacological studies researchgate.netnih.gov.
Importance of Control Compounds (e.g., U-73343)
To address the specificity concerns associated with U-73122, the use of appropriate control compounds is crucial. U-73343 serves as a key negative control, being a close structural analog of U-73122 nih.govumich.educaymanchem.comnih.govnih.gov. The primary structural difference lies in the substitution of a succinimide (B58015) group for the electrophilic maleimide (B117702) moiety present in U-73122 umich.edunih.gov. This structural alteration renders U-73343 generally inactive or significantly less active in most systems where U-73122 exerts its inhibitory effects nih.govumich.educaymanchem.commedchemexpress.comtocris.comevitachem.comrupress.orgsigmaaldrich.com.
The maleimide group of U-73122 is considered essential for its inhibitory activity umich.edunih.govnih.gov. However, it is important to note that U-73343 is not entirely inert; it has been observed to elicit unexpected effects, such as inhibiting acid secretion medchemexpress.com. Additionally, U-73343 can inhibit receptor-mediated PLD activation downstream of PLC in certain cell lines, such as Chinese hamster ovary (CHO) cells expressing the cholecystokinin-A receptor (CHO-CCK_A cells), similar to U-73122, suggesting a common downstream action selleckchem.comnih.gov. Therefore, while U-73343 is a valuable control, its effects should also be carefully considered.
Concentration-Dependent and Cell-Type Specific Effects
The biological effects of U-73122 are often dependent on its concentration and can vary significantly across different cell types. This variability necessitates empirical determination of optimal concentrations and careful consideration of the cellular context.
In pituitary gonadotrophs, U-73122 demonstrated a concentration-dependent reduction in GnRH and endothelin-1-induced inositol (B14025) (1,4,5)-trisphosphate and diacylglycerol formation. Complete inhibition was observed at 10 µM, with IC50 values around 2 µM oup.comsci-hub.se. Interestingly, at lower concentrations (up to 3 µM), U-73122 inhibited agonist-induced luteinizing hormone (LH) release in static pituitary cultures. However, at higher concentrations, it stimulated LH release, indicating a direct activation of exocytosis by the compound oup.comsci-hub.se.
Table 1: Concentration-Dependent Effects of U-73122 on LH Release in Pituitary Gonadotrophs
| U-73122 Concentration | Effect on Agonist-Induced LH Release | Additional Effect |
| Up to 3 µM | Inhibition | |
| Higher Concentrations | Stimulation | Direct activation of exocytosis oup.comsci-hub.se |
Furthermore, the cytotoxicity of U-73122 is cell-type dependent and should be experimentally determined, particularly when concentrations exceed 20 µM or when exposure is prolonged umich.edu. Cell density can also influence the effects of U-73122, as observed in human polymorphonuclear neutrophils (PMN) and SK-N-SH neuroblastoma cells umich.edu.
Chemical Stability and Reactivity in Experimental Systems
The chemical properties of U-73122, particularly its electrophilic maleimide group, contribute significantly to its instability and reactivity within experimental systems. This reactivity can compromise its efficacy and lead to inaccurate experimental outcomes. U-73122's electrophilic maleimide group readily reacts with various nucleophiles, including thiols and amines, commonly found in biological media researchgate.netresearchgate.netnih.gov. This inherent chemical reactivity can limit the effective concentration of U-73122 available to inhibit its target, potentially leading to misinterpretations in pharmacological assays researchgate.netnih.gov. The compound is also known to be chemically unstable in aqueous solutions researchgate.netnih.gov.
Hydrolysis of Maleimide Group
A significant aspect of U-73122's instability is the hydrolysis of its maleimide group. This reaction occurs when the compound is incubated in aqueous solutions, such as phosphate-buffered saline (PBS) researchgate.netresearchgate.netnih.gov. The hydrolysis product of U-73122 has a molecular mass-to-charge ratio (m/z) of 483, distinguishable from the parent compound's m/z of 465 researchgate.net.
Conjugation with Biological Nucleophiles (e.g., BSA, Glutamine)
U-73122 readily forms conjugates with common biological nucleophiles present in cell culture media, including L-glutamine, glutathione, and bovine serum albumin (BSA) researchgate.netresearchgate.netnih.govnih.gov. This conjugation significantly impacts the compound's stability and availability.
Table 2: Half-Life of U-73122 in Various Media
| Medium Type | Approximate Half-Life |
| Phosphate-buffered saline (PBS) | 150 min |
| Hanks' buffered saline solution (2 mM glutamine) | 60 min |
| Optimized basal nutrient medium (without BSA) | 32 min |
| Complete medium | 30 min |
| Dulbecco's modified Eagle's medium (2 mM L-glutamine) | 18 min researchgate.netnih.gov |
Notably, U-73122 was not recoverable from media supplemented with 0.5% BSA researchgate.netnih.gov. The conjugation with glutamine primarily occurs via its amino group researchgate.net. The presence of BSA in the medium substantially reduced the ability of U-73122 to inhibit epidermal growth factor-stimulated Ca2+ release in A431 cells in a time-dependent manner, highlighting the practical implications of this reactivity in cell-based assays researchgate.netnih.gov.
Impact on Gene Expression and Protein Localization
Beyond its direct inhibitory effects on PLC activity, U-73122 has been observed to exert off-target effects that can influence gene expression and protein localization, further complicating the interpretation of its pharmacological actions.
U-73122 can modulate the expression of selected PLC genes and alter the localization of PLC enzymes in a cell-type-dependent manner aimspress.com. For instance, in human osteosarcoma MG-63 cells, treatment with U-73122 significantly modifies both the expression and subcellular localization of specific PLC isoforms nih.govresearchgate.net. Similarly, studies in rat astrocytoma C6 cells have shown that U-73122 induces changes in the expression pattern and subcellular distribution of phosphoinositide-specific phospholipase C (PI-PLC) isoforms, particularly affecting PLC beta3 and PLC gamma2 nih.gov.
However, the impact on gene expression is not universal across all cell types. In human osteoblasts (hOBs), U-73122 did not significantly affect the transcription of PLC genes. Instead, its primary effect was on the localization of PLC enzymes, which were detected in various cellular compartments such as cell protrusions, nuclear or plasma membranes, membrane ruffles, and/or the endoplasmic reticulum aimspress.comresearchgate.net. These findings suggest that U-73122's influence on cellular processes extends beyond simple enzyme inhibition, potentially through mechanisms involving protein redistribution or altered gene regulation in a context-specific manner.
Future Directions and Therapeutic Implications
Developing More Selective PLC Modulators
U-73122 has been widely employed as a pharmacological tool to implicate PLCs in various cellular processes and experimental phenotypes nih.gov. However, its lack of absolute selectivity for PLCs and its reported off-target effects necessitate the development of more specific and potent PLC modulators nih.govresearchgate.nete-enm.org. Such selective compounds would be invaluable for precisely dissecting the roles of individual PLC isozymes in cellular physiology and disease pathogenesis, providing clearer insights into PLC-dependent signaling pathways nih.govresearchgate.net. These novel modulators could also serve as lead compounds for the development of targeted therapies for diseases stemming from aberrant phospholipase activity researchgate.net.
Elucidating Remaining Unclear Mechanisms of Action
Despite its extensive use, the precise molecular mechanism of action of U-73122, particularly its interaction with PLCs, remains incompletely understood nih.govcaymanchem.com. Contrary to its established role as an inhibitor, U-73122 has been shown to directly activate several purified human PLC isozymes, including PLCβ3, PLCγ1, and PLCβ2, in a concentration- and time-dependent manner nih.gov. This activation appears to involve covalent modification of cysteine residues on the enzyme nih.govresearchgate.net.
Beyond PLCs, U-73122 exhibits a range of off-target effects, complicating the interpretation of experimental results where it is used as a specific PLC probe. These effects include:
Inhibition of telomerase nih.gov.
Inhibition of 5-lipoxygenase (5-LO) nih.govmedchemexpress.commedchemexpress.comabcam.com.
Modulation of histamine (B1213489) H1 receptor nih.govguidetopharmacology.org.
Effects on various ion channels, including activation of TRPM4 and inhibition of TRPM3 channels, as well as modulation of calcium and potassium channels nih.govtocris.comnih.gov. Notably, U-73122 is a potent and selective agonist of the transient receptor potential ankyrin type 1 (TRPA1) receptor channel nih.gov.
Inhibition of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) nih.gov.
Inhibition of phospholipase D (PLD), likely by interfering with the availability of phosphatidylinositol 4,5-bisphosphate (PIP2), rather than direct enzyme inhibition nih.govresearchgate.netnih.gov.
Modulation of PI-dependent and PI-independent exocytic processes nih.govnih.gov.
Impact on the transcription of selected PLC genes and the intracellular localization of PLC enzymes in some cell lines aimspress.com.
Further research is needed to fully characterize these interactions and understand how the maleimide (B117702) moiety, which is critical for its activity and reactivity with cellular thiols and amines, contributes to both its intended and unintended effects nih.govresearchgate.netumich.edunih.gov.
Exploration of U-73122 Derivatives and Analogs
The structural features of U-73122 that are essential for its activity have been partially identified through the study of its analogs umich.edu. For instance, U-73343, a close structural analog of U-73122, differs by having a succinimide (B58015) group instead of a maleimide group and exhibits negligible PLC inhibitory activity, making it a useful negative control nih.govcaymanchem.comnih.gov. This highlights the importance of the maleimide group for U-73122's reported effects, including its antiviral activity against Lymphocytic Choriomeningitis Virus (LCMV) researchgate.netnih.gov. Future directions involve synthesizing and testing novel derivatives and analogs to identify compounds with improved selectivity, reduced off-target effects, and potentially enhanced therapeutic properties. This approach could lead to the development of more precise pharmacological tools and potential drug candidates.
Integration with Multi-Omics Approaches to Uncover Broader Cellular Impacts
Given the complex and pleiotropic effects of U-73122 on various cellular pathways and proteins, integrating multi-omics approaches (e.g., genomics, transcriptomics, proteomics, metabolomics, lipidomics) could provide a comprehensive understanding of its broader cellular impacts frontiersin.orglu.seresearchgate.net. By analyzing changes across multiple biological layers, researchers could:
Identify novel direct and indirect targets of U-73122.
Map the global cellular responses to U-73122 treatment.
Uncover compensatory mechanisms or previously unrecognized signaling cascades modulated by the compound.
Differentiate between primary PLC-related effects and secondary off-target effects. This holistic approach would be crucial for fully characterizing U-73122's pharmacological profile and guiding the design of more specific modulators.
Targeting PLC-Dependent Pathways in Specific Disease Contexts
Despite its non-selectivity, U-73122 has provided valuable insights into the involvement of PLC-dependent pathways in various disease contexts, suggesting potential therapeutic avenues.
Inflammatory Disorders: U-73122 has shown promise in modulating inflammatory responses. It significantly suppressed interleukin-1β (IL-1β)-induced expression of proinflammatory molecules in Graves' orbitopathy (GO) fibroblasts, suggesting PLC-γ as a potential therapeutic target in GO pathogenesis e-enm.org. It has also been shown to block inflammation in vivo and in vitro e-enm.org.
Pain: U-73122 exhibits antinociceptive activity in vivo and its effects on phospholipase Cβ3 in dorsal root ganglia and spinal cord suggest it as a possible target for neuropathic pain treatment tocris.com.
Cancer: U-73122 has been used in various cancer models, both in vivo and in vitro, to modulate processes like cell growth, Ca2+ signaling, angiogenesis, and inflammation researchgate.net. It has been shown to reduce cell growth in cultured MG-63 osteosarcoma cell lines nih.gov. PLC-γ isozymes are considered emerging therapeutic targets in cancer researchgate.net.
Infectious Diseases: Unexpectedly, U-73122 has demonstrated novel bioactivity as an inhibitor of Lymphocytic Choriomeningitis Virus (LCMV) virion infectivity, suggesting potential as an antiviral drug target against human pathogenic mammarenavirus infections nih.gov.
Future research will focus on identifying specific PLC isozymes or related pathways that are critical in these diseases and developing highly selective modulators to minimize adverse effects and maximize therapeutic efficacy.
Investigation of Non-Canonical Signaling Modulations
U-73122's ability to modulate signaling pathways beyond its classical PLC inhibition highlights the importance of investigating these "non-canonical" effects. Its direct activation of TRPM4 channels and inhibition of TRPM3 channels via covalent modification, independent of PLC or its downstream second messengers, represents a significant non-canonical modulation nih.gov. Furthermore, its inhibitory effect on PLD activity by interfering with PIP2 availability, rather than direct enzyme interaction, suggests a broader role in lipid signaling regulation researchgate.net. U-73122 has also been shown to affect Ca2+ oscillations, receptor-coupled mobilization of arachidonic acid, and even directly stimulate exocytosis at higher concentrations, independent of extracellular Ca2+ nih.govsigmaaldrich.com. Understanding these diverse interactions could unveil new therapeutic targets or provide insights into previously unrecognized mechanisms of cellular regulation.
Q & A
Q. What experimental protocols are recommended for using U-73122 to inhibit phospholipase C (PLC) in cell-based assays?
Methodological Answer:
- Dosage : Use U-73122 at 1–10 µM concentrations, dissolved in DMSO, with pre-incubation for 30–60 minutes prior to agonist stimulation .
- Controls : Include the inactive analog U-73343 (10 µM) to distinguish PLC-specific effects from off-target interactions .
- Validation : Measure intracellular Ca²⁺ flux (e.g., via Fura-2 or Fluo-3 fluorescence) and IP3/DAG production to confirm PLC inhibition .
- Caution : Avoid prolonged exposure (>2 hours) to prevent cytotoxicity, as U-73122 can induce apoptosis at high doses .
Q. How does U-73122 distinguish between PLC isoforms (e.g., PLC-β2 vs. PLC-β1/3/4) in mechanistic studies?
Methodological Answer:
Q. What are the optimal purity requirements for U-73122 in functional assays?
Methodological Answer:
- Purity Standards : Use ≥97% pure U-73122 to minimize batch variability. Lower-purity batches (<97%) may contain contaminants affecting Ca²⁺ signaling .
- Verification : Validate purity via HPLC or mass spectrometry, as impurities can alter PLC inhibition efficacy and downstream signaling .
Advanced Research Questions
Q. How can researchers resolve contradictory data on U-73122’s effects on IP3-mediated Ca²⁺ release in different cell types?
Methodological Answer:
- Mechanistic Insight : U-73122 inhibits both PLC activity and sarcoplasmic reticulum (SR) Ca²⁺ pumps, reducing IP3R/RyR-mediated Ca²⁺ release independently of PLC .
- Experimental Design : Use thapsigargin (SERCA inhibitor) with U-73122 to isolate PLC-dependent vs. SR pump-mediated Ca²⁺ effects .
- Cell-Specific Factors : Account for variations in SR Ca²⁺ store content and PLC isoform expression across tissues (e.g., smooth muscle vs. neurons) .
Q. What strategies mitigate U-73122’s off-target effects on 5-lipoxygenase (5-LO) and Ca²⁺ homeostasis?
Methodological Answer:
- Dose Optimization : Use lower concentrations (1–2 µM) to minimize 5-LO inhibition (IC₅₀ ≈2.1 µM) while retaining PLC blockade .
- Combination Inhibitors : Pair U-73122 with selective 5-LO inhibitors (e.g., zileuton) to dissect dual pathways in inflammatory models .
- Alternative Probes : Validate findings with structurally distinct PLC inhibitors (e.g., edelfosine) .
Q. How does U-73122’s inhibition of PLC-β2 impact protein synthesis and Akt activation in disease models?
Methodological Answer:
Q. What experimental conditions explain U-73122’s paradoxical pro-apoptotic effects in vascular smooth muscle cells (VSMCs)?
Methodological Answer:
- Dose-Dependent Toxicity : High doses (>10 µM) disrupt Ca²⁺ homeostasis, triggering ER stress and apoptosis. Use lower doses (1–5 µM) and shorter exposure times .
- Contextual Factors : Apoptotic outcomes vary with cell type; prioritize viability assays (e.g., Annexin V/PI staining) in VSMC studies .
Data Contradiction Analysis
Q. Why does U-73122 fail to block Ca²⁺ flux in some studies despite PLC inhibition?
Critical Analysis:
- Alternative Pathways : Ca²⁺ influx may occur via PLC-independent mechanisms (e.g., TRP channels or store-operated Ca²⁺ entry) .
- Technical Artifacts : Fluorescence dye saturation or improper calibration (e.g., Fluo-3 vs. Fura-2) can mask true Ca²⁺ dynamics .
- Solution : Combine U-73122 with extracellular Ca²⁺ chelators (e.g., EGTA) to isolate intracellular Ca²⁺ release .
Methodological Best Practices
- Negative Controls : Always include U-73343 to rule out nonspecific effects .
- Purity Validation : Source U-73122 from reputable suppliers (e.g., Santa Cruz Biotechnology, Enzo Life Sciences) with batch-specific certificates .
- Multiplex Assays : Pair Ca²⁺ imaging with IP3/DAG quantification to confirm PLC pathway modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
